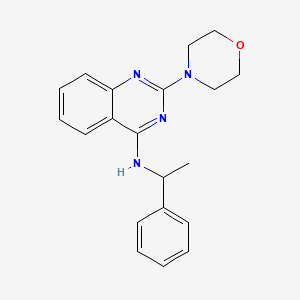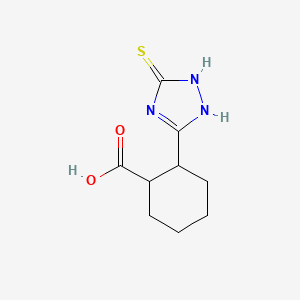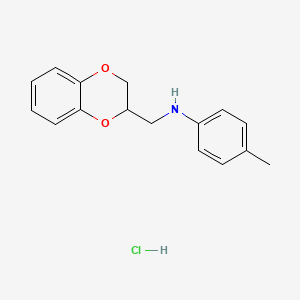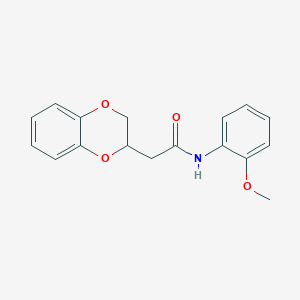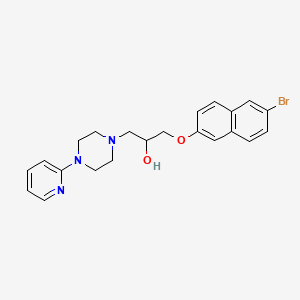
1-(6-Bromonaphthalen-2-yl)oxy-3-(4-pyridin-2-ylpiperazin-1-yl)propan-2-ol
概要
説明
1-(6-Bromonaphthalen-2-yl)oxy-3-(4-pyridin-2-ylpiperazin-1-yl)propan-2-ol is a complex organic compound that features a bromonaphthalene moiety linked to a pyridinylpiperazine group via a propanol bridge
準備方法
The synthesis of 1-(6-Bromonaphthalen-2-yl)oxy-3-(4-pyridin-2-ylpiperazin-1-yl)propan-2-ol typically involves multiple steps:
Starting Materials: The synthesis begins with 6-bromonaphthalene and 4-pyridin-2-ylpiperazine.
Reaction Conditions: The bromonaphthalene is first converted to its corresponding naphthoxy derivative through a nucleophilic substitution reaction with an appropriate alcohol. This intermediate is then reacted with 4-pyridin-2-ylpiperazine under basic conditions to form the final product.
Industrial Production: Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity. .
化学反応の分析
1-(6-Bromonaphthalen-2-yl)oxy-3-(4-pyridin-2-ylpiperazin-1-yl)propan-2-ol can undergo various chemical reactions:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.
科学的研究の応用
1-(6-Bromonaphthalen-2-yl)oxy-3-(4-pyridin-2-ylpiperazin-1-yl)propan-2-ol has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders due to its piperazine moiety.
Material Science: Its unique structure makes it a candidate for use in organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Research: The compound is used in binding studies to understand its interaction with various biological targets, which can provide insights into its mechanism of action.
作用機序
The mechanism by which 1-(6-Bromonaphthalen-2-yl)oxy-3-(4-pyridin-2-ylpiperazin-1-yl)propan-2-ol exerts its effects involves its interaction with specific molecular targets:
Molecular Targets: The compound binds to receptors or enzymes in the body, modulating their activity. For example, it may interact with neurotransmitter receptors in the brain, influencing signal transmission.
類似化合物との比較
1-(6-Bromonaphthalen-2-yl)oxy-3-(4-pyridin-2-ylpiperazin-1-yl)propan-2-ol can be compared with other similar compounds:
Similar Compounds: Compounds like 1-(6-Bromonaphthalen-2-yl)oxypropan-2-one and 1-(6-Bromonaphthalen-2-yl)oxy-3-(4-pyridin-2-ylmethyl)piperazin-1-ylpropan-2-ol share structural similarities.
特性
IUPAC Name |
1-(6-bromonaphthalen-2-yl)oxy-3-(4-pyridin-2-ylpiperazin-1-yl)propan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24BrN3O2/c23-19-6-4-18-14-21(7-5-17(18)13-19)28-16-20(27)15-25-9-11-26(12-10-25)22-3-1-2-8-24-22/h1-8,13-14,20,27H,9-12,15-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCIFWRAMGLSJHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(COC2=CC3=C(C=C2)C=C(C=C3)Br)O)C4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


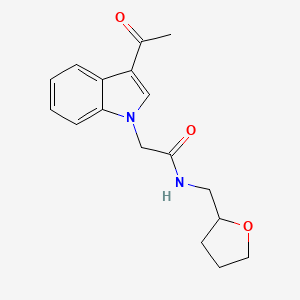
![N-(4-acetylphenyl)-2-[(3-chlorophenyl)thio]acetamide](/img/structure/B4099303.png)
![1-[3-[3-(Diethylamino)propoxy]phenyl]ethanone;oxalic acid](/img/structure/B4099307.png)
![(4-{[2-(4-chloro-2-methylphenoxy)propanoyl]amino}phenoxy)acetic acid](/img/structure/B4099308.png)
![3-[(2-ethyl-1-piperidinyl)carbonyl]-6-methoxy-2H-chromen-2-one](/img/structure/B4099315.png)
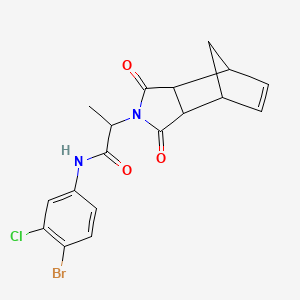
![4-{[4-(3,5-dimethyl-1-piperidinyl)phenyl]sulfonyl}morpholine](/img/structure/B4099338.png)
![N-[2-chloro-5-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2,3,4,5,6-pentafluorobenzamide](/img/structure/B4099343.png)
![(4E)-5-(2,5-dimethoxyphenyl)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-2,3-dione](/img/structure/B4099357.png)
